molecular formula C20H22N2O3S B2761340 N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide CAS No. 96973-58-9

N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide

Cat. No.: B2761340
CAS No.: 96973-58-9
M. Wt: 370.47
InChI Key: YUIVCPAXAONWDR-UHFFFAOYSA-N
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Description

N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide typically involves the reaction of 6-methoxybenzo[d]thiazole with 4-(pentyloxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy and pentyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
  • N-(6-methoxybenzo[d]thiazol-2-yl)-2-(2-methoxyphenyl)acetamide
  • N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenoxypropanamide

Uniqueness

N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyloxy group can influence its solubility, reactivity, and interaction with biological targets, distinguishing it from other benzothiazole derivatives.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-3-4-5-12-25-15-8-6-14(7-9-15)19(23)22-20-21-17-11-10-16(24-2)13-18(17)26-20/h6-11,13H,3-5,12H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIVCPAXAONWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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